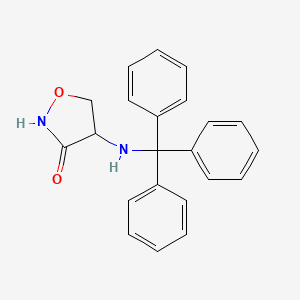
4-(Tritylamino)isoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tritylamino)isoxazolidin-3-one is a heterocyclic compound that features an isoxazolidinone ring substituted with a tritylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tritylamino)isoxazolidin-3-one typically involves the reaction of tritylamine with isoxazolidin-3-one under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides, which undergo Michael addition followed by intramolecular cyclization . The reaction conditions often require the presence of a base such as tert-butoxide in a solvent like tert-butanol at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tritylamino)isoxazolidin-3-one can undergo various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, forming N-alkyl derivatives.
Oxidation and Reduction: The isoxazolidinone ring can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Substitution: The tritylamino group can participate in substitution reactions, potentially leading to a variety of substituted derivatives.
Common Reagents and Conditions
Alkylation: Typically involves alkyl halides and a base such as potassium carbonate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the isoxazolidinone ring, and various substituted tritylamino derivatives.
Aplicaciones Científicas De Investigación
4-(Tritylamino)isoxazolidin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes like α-amino acid oxidase.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-(Tritylamino)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit α-amino acid oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another isoxazolidinone derivative with different substituents.
Isoxazolidin-5-ones: Compounds with a similar ring structure but different functional groups.
Uniqueness
4-(Tritylamino)isoxazolidin-3-one is unique due to the presence of the tritylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis, where its unique structure can be leveraged for targeted interactions and reactions.
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-(tritylamino)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C22H20N2O2/c25-21-20(16-26-24-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25) |
Clave InChI |
HIIYKCZFRJIBNO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NO1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
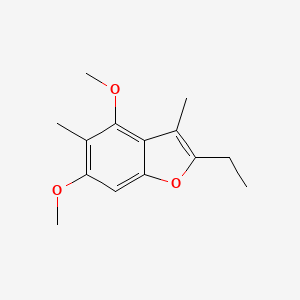
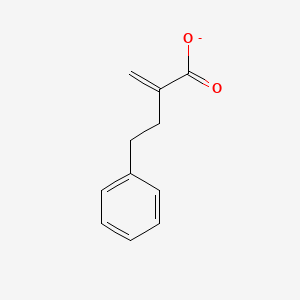

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)

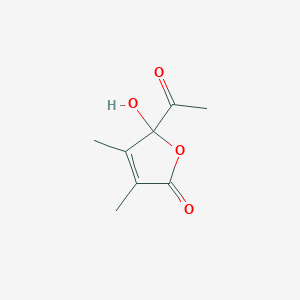
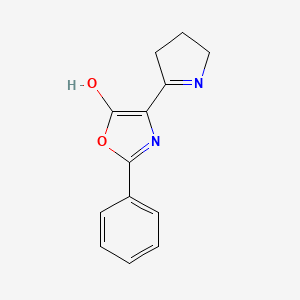
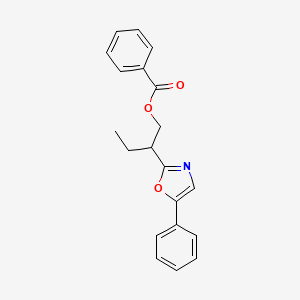
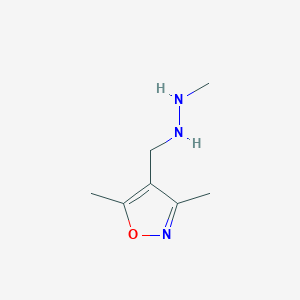
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
